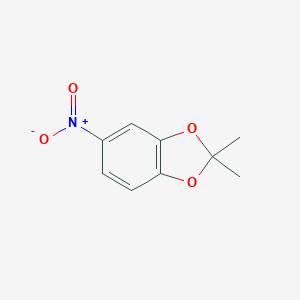

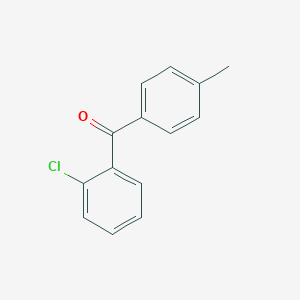

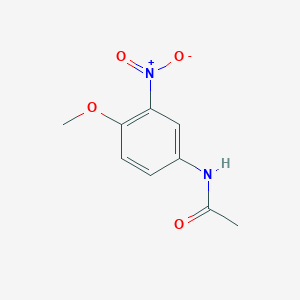

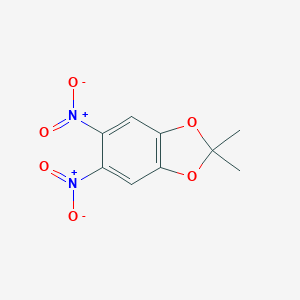

![molecular formula C18H15ClN2O4 B189208 7-氯-1-(2-甲基-4-硝基苯甲酰)-3,4-二氢-1H-苯并[b]氮杂卓-5(2H)-酮 CAS No. 137982-91-3](/img/structure/B189208.png)

7-氯-1-(2-甲基-4-硝基苯甲酰)-3,4-二氢-1H-苯并[b]氮杂卓-5(2H)-酮

描述

The compound is a selective, competitive arginine vasopressin V2 receptor antagonist . It is used to treat hyponatremia (low blood sodium levels) associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH) .

Synthesis Analysis

The synthetic method of this compound involves several steps . The process starts with an acylation reaction between 4-chloroaniline and succinic anhydride to obtain 4-(4-chloroaniline)-4-oxobutyric acid. This is followed by an intramolecular Friedel-Craft reaction on 4-(4-chloroaniline)-4-oxobutyric acid to obtain 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. The product is then reacted with ethylene glycol to obtain 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal. Finally, the ketal is reduced, and de-ketalation is carried out under an acidic condition to obtain the final product .Molecular Structure Analysis

The molecular formula of the compound is C18H15ClN2O4 . Its unique structure allows for the synthesis of novel derivatives, enabling the exploration of potential therapeutic properties.Chemical Reactions Analysis

The compound undergoes several chemical reactions during its synthesis . These include acylation, intramolecular Friedel-Craft reaction, reaction with ethylene glycol, reduction, and de-ketalation under acidic conditions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 358.8 g/mol . It is a solid at room temperature . The compound should be stored in a dark place, sealed, and dry .作用机制

7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is believed to act as a competitive inhibitor of enzymes involved in signal transduction pathways. It binds to the active site of the enzyme, blocking its activity and preventing the signal transduction pathway from being activated. This mechanism of action has been studied in a variety of laboratory experiments and has been shown to be effective in inhibiting the activity of enzymes involved in signal transduction pathways.

Biochemical and Physiological Effects

7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in signal transduction pathways, which can have a variety of effects on the body. It has also been studied for its potential effects on the pharmacological and physiological effects of various compounds, such as drugs and hormones.

实验室实验的优点和局限性

7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. It is also non-toxic and has a low molecular weight, making it an ideal compound for use in biochemical and physiological experiments. However, it is not soluble in organic solvents, which can limit its use in certain experiments.

未来方向

The potential applications of 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one are still being explored. Future research could focus on the development of new synthesis methods, as well as the development of new ways to use the compound in laboratory experiments. Additionally, further research could be conducted to better understand the mechanism of action and biochemical and physiological effects of the compound. Finally, further research could be conducted to explore the potential use of 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-

合成方法

7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is synthesized via a multi-step process involving the reaction of 4-nitrobenzaldehyde with 2-methyl-4-chlorobenzoyl chloride in the presence of anhydrous sodium acetate, followed by the addition of sodium hydroxide to the reaction mixture. This process produces a crude product that is then purified by column chromatography and recrystallized from a mixture of ethanol and water.

科学研究应用

抗疟疾活性

该化合物已被研究其作为抗疟疾剂的潜力。它已显示出对恶性疟原虫的血液阶段寄生虫具有活性,恶性疟原虫是造成大多数疟疾相关死亡的原因。该化合物在抑制耐药性恶性疟原虫菌株生长的功效使其成为进一步开发的有希望的候选者 .

抗纤维化活性

研究表明该化合物的衍生物可能具有抗纤维化特性。这些特性在治疗以过度纤维组织形成为特征的疾病(如肝纤维化)中尤其重要。在细胞培养中抑制胶原蛋白表达和羟脯氨酸含量表明其在开发新型抗纤维化药物方面的潜在应用 .

药物设计与合成

该化合物的分子支架为设计和合成新的药物提供了基础。它的结构可以被修饰以增强其药理学特性,包括改善药物样性和ADMET(吸收、分布、代谢、排泄和毒性)特性,这些特性对于开发有效药物至关重要 .

分子对接研究

该化合物已被用于分子对接研究,以研究其与生物靶标的相互作用。这些研究有助于理解该化合物的作用机制,并识别潜在的脱靶效应,这对于确保新药的安全性和有效性至关重要 .

药理学活性分析

该化合物的多种药理学活性,包括抗菌、抗病毒和抗肿瘤特性,已被探索。这种广泛的活性谱突出了它作为药物发现中多功能药效团的潜力 .

安全和危害

属性

IUPAC Name |

7-chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-2H-1-benzazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O4/c1-11-9-13(21(24)25)5-6-14(11)18(23)20-8-2-3-17(22)15-10-12(19)4-7-16(15)20/h4-7,9-10H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCRQBJNAGEBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N2CCCC(=O)C3=C2C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599035 | |

| Record name | 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137982-91-3 | |

| Record name | 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWB5QJ6P82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

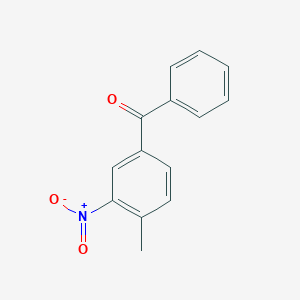

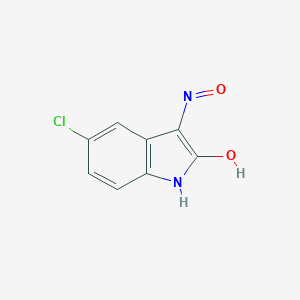

![5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B189131.png)